ethyl {2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]ethyl}carbamate
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Overview
Description
Ethyl {2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]ethyl}carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]ethyl}carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base to form the indolylsulfonyl compound.
Carbamate Formation: The final step involves the reaction of the indolylsulfonyl compound with ethyl chloroformate to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux conditions.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]ethyl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl {2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl {2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]ethyl}carbamate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
The uniqueness of this compound lies in its specific structural features, such as the sulfonyl and carbamate groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-19(22)20-13-11-15-7-9-17(10-8-15)26(23,24)21-14-12-16-5-3-4-6-18(16)21/h3-10H,2,11-14H2,1H3,(H,20,22) |
InChI Key |
JQAIUEMMUKJCNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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